molecular formula C6H10N2O3 B13200159 Methyl 4-amino-5-oxopyrrolidine-3-carboxylate

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13200159
M. Wt: 158.16 g/mol
InChI Key: STHPTYBVPCQCFM-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound with the molecular formula C6H10N2O3. This compound is characterized by a pyrrolidine ring, which is a five-membered ring containing nitrogen. The presence of both amino and oxo functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of an amino acid derivative with a carbonyl compound under acidic or basic conditions. For example, the reaction of L-proline with methyl chloroformate in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with proteins, altering their structure and function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxopyrrolidine-3-carboxylate
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
  • 1-(2-Methyl-5-nitrophenyl)-5-oxo-N’-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carbohydrazide

Uniqueness

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both amino and oxo functional groups on the pyrrolidine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry .

Biological Activity

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article delves into the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an amino group at position 4 and a carboxylate group at position 3. Its molecular formula is C₇H₁₄N₂O₃, with a molecular weight of approximately 158.16 g/mol. The unique structure contributes to its reactivity and biological properties, enabling the synthesis of various derivatives with altered activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. It may be particularly useful in treating conditions like arthritis and other inflammatory diseases.
  • Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Enzyme Inhibition

Molecular docking studies reveal that this compound can bind to specific enzymes and receptors involved in inflammatory responses. This binding may inhibit their activity, leading to reduced inflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds based on their structures and biological activities:

Compound NameStructure TypeKey FeaturesBiological Activity
Methyl 2-amino-4-methylthiazoleThiazoleContains a thiazole ringAntimicrobial properties
Ethyl 2-aminoacetateAminoacetateSimple amine structurePrecursor in amino acid synthesis
Methyl 2-amino-3-pyridinecarboxylatePyridinePyridine ring with carboxylatePotential anti-cancer activity
This compound PyrrolidineFive-membered ring with amino/carboxyl functionalitiesAnti-inflammatory, antioxidant

This comparison highlights the unique structural features of this compound that contribute to its distinct biological properties.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study demonstrated that derivatives of this compound effectively inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications against inflammation.
  • Antioxidant Activity Assessment : The antioxidant activity was evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant scavenging activity, comparable to known antioxidants like ascorbic acid. The reducing power assay further confirmed its ability to donate electrons and neutralize free radicals .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl 4-amino-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)3-2-8-5(9)4(3)7/h3-4H,2,7H2,1H3,(H,8,9)

InChI Key

STHPTYBVPCQCFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC(=O)C1N

Origin of Product

United States

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